![molecular formula C24H32F3N3O13 B13901732 2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine is a complex organic compound with the molecular formula C24H32F3N3O13 and a molecular weight of 627.52 g/mol . This compound is known for its application as an exofacial probe for the human erythrocyte glucose transport system . It is impermeable and photolabeling can be confined to the discrete plasma membrane pool of glucose transporters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The mannosylation of the propylamine backbone is achieved through glycosylation reactions using D-mannose derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the azitrifluoroethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and mannosyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine is widely used in scientific research, particularly in the following fields:
Chemistry: As a probe for studying glucose transport mechanisms.
Biology: Used in cellular studies to investigate glucose transporter functions.
Industry: Utilized in the development of diagnostic tools and research reagents.
Mécanisme D'action
The compound exerts its effects by binding to the glucose transporters on the surface of erythrocytes. This binding is facilitated by the azitrifluoroethyl group, which interacts with specific sites on the transporter proteins. The mannosyl groups enhance the compound’s affinity for the transporters, allowing for precise photolabeling and study of glucose transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(1,6-anhydro-D-mannos-4-yloxy)-2-propylamine: A similar compound with slight structural variations.
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine derivatives: Various derivatives with modifications to the benzoyl or mannosyl groups.
Uniqueness
The uniqueness of this compound lies in its specific application as an exofacial probe for glucose transporters. Its impermeability and ability to confine photolabeling to discrete plasma membrane pools make it a valuable tool in glucose transport studies .
Propriétés
Formule moléculaire |
C24H32F3N3O13 |
|---|---|
Poids moléculaire |
627.5 g/mol |
Nom IUPAC |
N-[1,3-bis[[(2S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)10-3-1-9(2-4-10)20(37)28-11(7-40-18-12(5-31)42-21(38)16(35)14(18)33)8-41-19-13(6-32)43-22(39)17(36)15(19)34/h1-4,11-19,21-22,31-36,38-39H,5-8H2,(H,28,37)/t11?,12-,13-,14-,15-,16+,17+,18?,19?,21?,22?/m0/s1 |
Clé InChI |
NPJHSWNPVIJJGQ-IWUSFQELSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)NC(COC2[C@@H](OC([C@@H]([C@@H]2O)O)O)CO)COC3[C@@H](OC([C@@H]([C@@H]3O)O)O)CO)C4(N=N4)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(COC2C(OC(C(C2O)O)O)CO)COC3C(OC(C(C3O)O)O)CO)C4(N=N4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


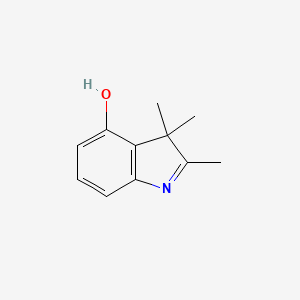

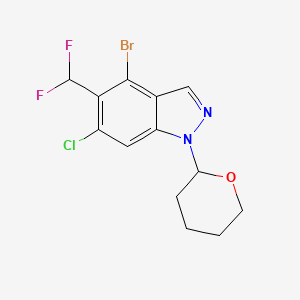
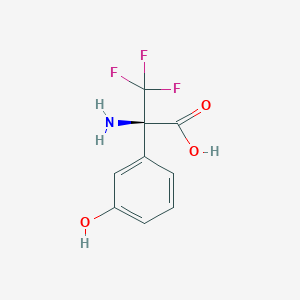
![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
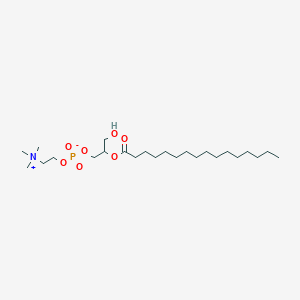
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
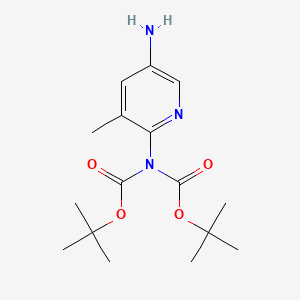

![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)



